molecular formula C21H22N4O3 B8474887 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine

6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine

Cat. No.: B8474887
M. Wt: 378.4 g/mol
InChI Key: RTWXEPJOWUMGMI-UHFFFAOYSA-N
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Description

6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline and indazole moiety, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other kinase inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine

InChI

InChI=1S/C21H22N4O3/c1-5-22-21-14-7-6-13(10-17(14)25(2)24-21)28-18-8-9-23-16-12-20(27-4)19(26-3)11-15(16)18/h6-12H,5H2,1-4H3,(H,22,24)

InChI Key

RTWXEPJOWUMGMI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN(C2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-((6,7-bis(methyloxy)-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-amine (Example 120, 140 mg, 0.40 mmol) in dry DCM (Aldrich, 4.0 mL) at RT were added acetaldehyde (Aldrich, 21.1 mg, 0.48 mmol) followed by NaHB(OAc)3 (Aldrich, 102 mg, 0.48 mmol). After being stirred for 4 h at RT, the reaction was quenched by addition of water. The aqueous layer was extracted with DCM. The organic layer was dried with MgSO4, filtered and concentrated in vacuo. Purification by silica gel chromatography (DCM/acetone: 100/0 to 60/40) afforded the title compound. MS (ESI, pos. ion) m/z: 379.3 (M+1). Mass Calc'd for C21H22N4O3: 378.43.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
21.1 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHB(OAc)3
Quantity
102 mg
Type
reactant
Reaction Step Two

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